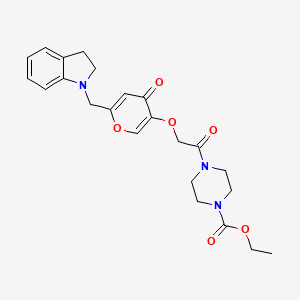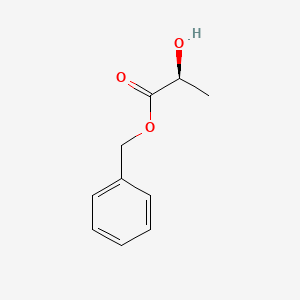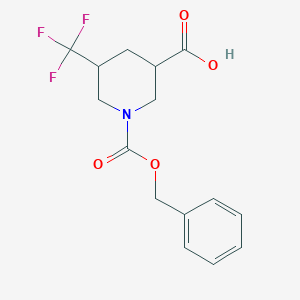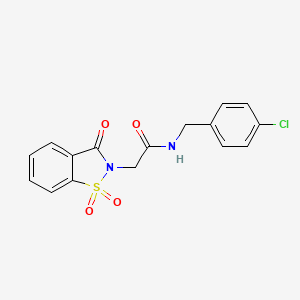
ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H27N3O6 and its molecular weight is 441.484. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Treatment of Ischemic Stroke
Indoline derivatives, which include the compound , have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke . These compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
Antioxidant Properties
The compound has shown significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that it has potential antioxidant properties, which could be useful in various therapeutic applications.
Neuroprotective Effects
Some indoline derivatives have shown comparable neuroprotective effects to ifenprodil . They exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . This suggests potential applications in the treatment of neurological disorders.
Anti-inflammatory Properties
At certain concentrations, these compounds have been shown to dose-dependently lower the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6 and NO, by BV-2 cells . This indicates potential anti-inflammatory properties.
Treatment of Alzheimer’s Disease
The compound was initially designed as an acetylcholine esterase (AChE) inhibitor based on the structural feature of donepezil , a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease (AD) . Two compounds were found to be the most potent in inhibition of AChE .
Anticancer Properties
Additional cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) revealed that some compounds exhibited strong cytotoxicity . One compound was even more potent than adriamycin, a positive control . Thus, these compounds could be promising for further development as anticancer agents.
Mechanism of Action
Target of Action
The primary target of this compound is the Monoacylglycerol lipase (MAGL) enzyme . MAGL plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The compound likely interacts with its target, the MAGL enzyme, by binding to its active site . This interaction could inhibit the enzyme’s activity, preventing the breakdown of 2-AG and leading to increased levels of this endocannabinoid in the body .
Biochemical Pathways
By inhibiting MAGL, the compound affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes . The increase in 2-AG levels could enhance the activation of cannabinoid receptors, influencing various downstream effects such as pain sensation, mood regulation, and memory .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve an increase in 2-AG levels and enhanced activation of cannabinoid receptors . This could lead to changes in pain sensation, mood, and memory among other physiological processes .
properties
IUPAC Name |
ethyl 4-[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-2-30-23(29)25-11-9-24(10-12-25)22(28)16-32-21-15-31-18(13-20(21)27)14-26-8-7-17-5-3-4-6-19(17)26/h3-6,13,15H,2,7-12,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMGNXKJTYYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2463721.png)

![3,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2463723.png)

![N-(5-mesityl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2463727.png)

![N-[2-(2-methylpropylcarbamoyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2463730.png)
![N-(3-methoxyphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2463733.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2463737.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2463738.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2463739.png)
